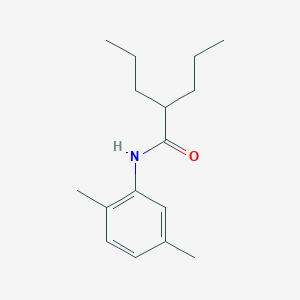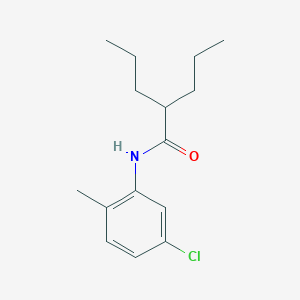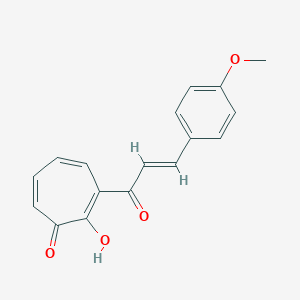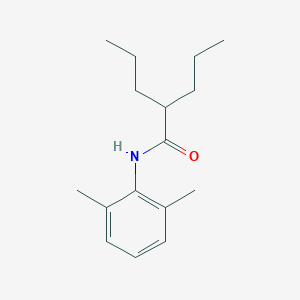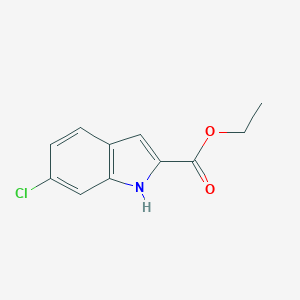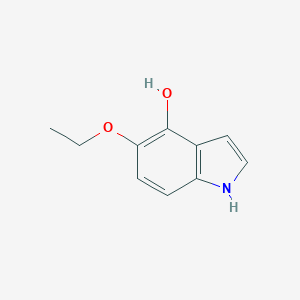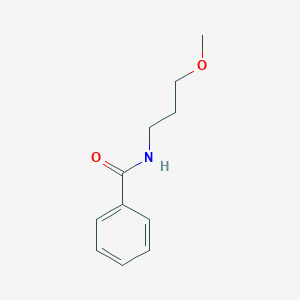
N-(3-methoxypropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxypropyl)benzamide, also known as MPBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPBA is a white crystalline powder with a molecular weight of 193.25 g/mol and a melting point of 68-71 °C.
Aplicaciones Científicas De Investigación
N-(3-methoxypropyl)benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, N-(3-methoxypropyl)benzamide has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders. N-(3-methoxypropyl)benzamide has also been used as a ligand in the design of metal-organic frameworks (MOFs) for gas storage and separation applications. In analytical chemistry, N-(3-methoxypropyl)benzamide has been employed as a derivatizing agent for the determination of amino acids and peptides by high-performance liquid chromatography (HPLC).
Mecanismo De Acción
The mechanism of action of N-(3-methoxypropyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins in the body. In cancer research, N-(3-methoxypropyl)benzamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. MMPs play a critical role in tumor invasion and metastasis, making them an attractive target for cancer therapy. In neurodegenerative disease research, N-(3-methoxypropyl)benzamide has been shown to inhibit the aggregation of amyloid beta (Aβ) peptides, which are believed to play a key role in the development of Alzheimer's disease.
Efectos Bioquímicos Y Fisiológicos
N-(3-methoxypropyl)benzamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer research, N-(3-methoxypropyl)benzamide has been shown to inhibit the migration and invasion of cancer cells, as well as induce cell cycle arrest and apoptosis. In neurodegenerative disease research, N-(3-methoxypropyl)benzamide has been shown to prevent the formation of Aβ oligomers and fibrils, as well as reduce the neurotoxicity of Aβ peptides. In addition, N-(3-methoxypropyl)benzamide has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-methoxypropyl)benzamide has several advantages for lab experiments, including its high purity, stability, and low toxicity. N-(3-methoxypropyl)benzamide is also relatively easy to synthesize, making it readily available for research purposes. However, N-(3-methoxypropyl)benzamide has some limitations, such as its poor solubility in water and some organic solvents, which can make it difficult to work with in certain experimental setups. In addition, the mechanism of action of N-(3-methoxypropyl)benzamide is not fully understood, which can make it challenging to design experiments to investigate its effects.
Direcciones Futuras
There are several future directions for the research on N-(3-methoxypropyl)benzamide. In medicinal chemistry, further studies are needed to optimize the structure-activity relationship (SAR) of N-(3-methoxypropyl)benzamide and develop more potent and selective inhibitors of MMPs and Aβ aggregation. In materials science, the use of N-(3-methoxypropyl)benzamide as a ligand for the design of MOFs with enhanced gas storage and separation properties can be explored further. In analytical chemistry, the development of new methods for the determination of amino acids and peptides using N-(3-methoxypropyl)benzamide as a derivatizing agent can be investigated. Overall, the potential applications of N-(3-methoxypropyl)benzamide in various fields make it a promising compound for further research.
Métodos De Síntesis
The synthesis of N-(3-methoxypropyl)benzamide involves the reaction of 3-methoxypropylamine with benzoyl chloride in the presence of a base catalyst. The reaction proceeds through an acylation mechanism, resulting in the formation of N-(3-methoxypropyl)benzamide as the final product. The yield of N-(3-methoxypropyl)benzamide can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.
Propiedades
Número CAS |
20308-44-5 |
|---|---|
Nombre del producto |
N-(3-methoxypropyl)benzamide |
Fórmula molecular |
C11H15NO2 |
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
N-(3-methoxypropyl)benzamide |
InChI |
InChI=1S/C11H15NO2/c1-14-9-5-8-12-11(13)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,12,13) |
Clave InChI |
BLKKTDWAFWSEFG-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)C1=CC=CC=C1 |
SMILES canónico |
COCCCNC(=O)C1=CC=CC=C1 |
Otros números CAS |
20308-44-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl N-[(2S,3S)-1-[[(2S,3S)-3-hydroxy-4-[[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-[[4-(1,3-thiazol-2-yl)phenyl]methyl]amino]-1-phenylbutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B184391.png)
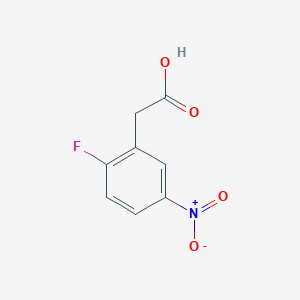
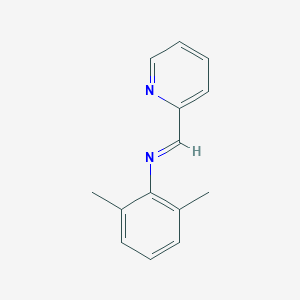
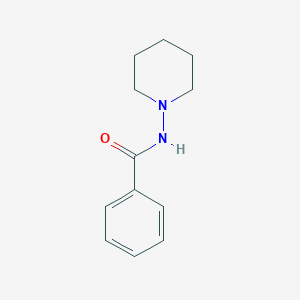
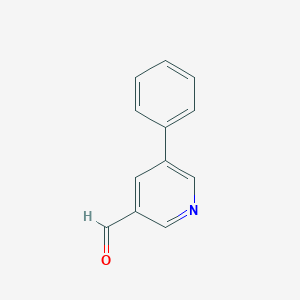
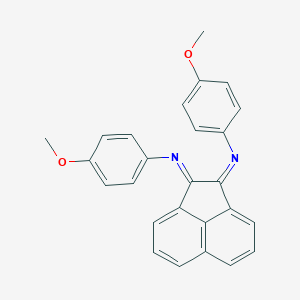
![6,8-Dibromo-2-(2-methoxyphenyl)cyclohepta[b]pyran-4,9-dione](/img/structure/B184404.png)
